5-(2-Methylpropanoyl)pyrrolidin-2-one
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Overview
Description
5-(2-Methylpropanoyl)pyrrolidin-2-one, also known as 5-isobutyrylpyrrolidin-2-one, is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 .
Synthesis Analysis
The synthesis of 5-(2-Methylpropanoyl)pyrrolidin-2-one involves a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . This method has a broad scope of applicability and can involve a variety of substituted anilines, benzylamines, and other primary amines .Molecular Structure Analysis
The molecular structure of 5-(2-Methylpropanoyl)pyrrolidin-2-one can be represented by the InChI code: 1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3, (H,9,10) .Chemical Reactions Analysis
The reaction of 5-(2-Methylpropanoyl)pyrrolidin-2-one involves donor–acceptor cyclopropanes reacting as 1,4- C, C -dielectrophiles, and amines reacting as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .Physical And Chemical Properties Analysis
5-(2-Methylpropanoyl)pyrrolidin-2-one is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis
5-(2-Methylpropanoyl)pyrrolidin-2-one is often used in chemical synthesis . Its unique structure allows it to participate in a variety of reactions, making it a versatile tool for chemists. It can be used to synthesize a wide range of compounds, contributing to the development of new materials and pharmaceuticals.
Drug Discovery
The pyrrolidine ring, which is a part of the 5-(2-Methylpropanoyl)pyrrolidin-2-one molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Development of Biologically Active Compounds
5-(2-Methylpropanoyl)pyrrolidin-2-one can be used as a scaffold for the development of novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Multi-component Reactions
5-(2-Methylpropanoyl)pyrrolidin-2-one can participate in multi-component reactions . An unprecedented multi-component reaction with solvent participation and a novel conversion of sulfur ylides was developed via a Ugi/olefination reaction to construct pyrrolidin-5-one-2-carboxamides .
Functional Group Tolerance
This compound exhibits good functional group tolerance . This means it can be used in reactions with a wide range of substrates, making it a versatile tool in synthetic chemistry .
Safety and Hazards
Future Directions
The resulting di- and trisubstituted pyrrolidin-2-ones from the reaction of 5-(2-Methylpropanoyl)pyrrolidin-2-one can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (1552) suggests it may have favorable bioavailability .
Result of Action
Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
5-(2-methylpropanoyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVFIDVLYBMKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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